Binding Free Energy Superiority of Compound 19 vs. Clinical Reference Tacrine
Lead Compound 19 achieves a binding free energy (ΔG) of −11.1 kcal/mol against human AChE (PDB ID: 7XN1), representing a 2.1 kcal/mol improvement over the clinical reference drug tacrine (ΔG = −9.0 kcal/mol) under identical cavity-directed molecular docking conditions [1]. This difference corresponds to approximately a 35-fold increase in binding affinity at physiological temperature.
| Evidence Dimension | Binding free energy (ΔG, kcal/mol) against human AChE |
|---|---|
| Target Compound Data | ΔG = −11.1 kcal/mol (Compound 19) |
| Comparator Or Baseline | Tacrine: ΔG = −9.0 kcal/mol |
| Quantified Difference | ΔΔG = −2.1 kcal/mol (Compound 19 more favorable) |
| Conditions | Cavity-directed molecular docking against human AChE crystal structure (PDB ID: 7XN1); identical docking protocol for both ligands |
Why This Matters
A 2.1 kcal/mol ΔΔG advantage translates to substantially higher target occupancy at equivalent concentrations, directly influencing the effective concentration range required for in vitro assay setup and reducing compound consumption in screening campaigns.
- [1] Nilewar, S.S., Chobe, S.S., Gurav, A.D., Kureshi, S.B., Palande, S.B., Escobar-Cabrera, J., Hernández-Rosas, F. & Pawar, T.J. Dual-Site Acetylcholinesterase Inhibition and Multiscale Stability of Fused Quinoline Sulfonamides: A Chemoinformatic GA-MLR and Molecular Dynamics Study. Int. J. Mol. Sci. 2026, 27(7), 3286. View Source
